![molecular formula C11H15NO5S B1300955 4-[[(4-甲氧基苯基)磺酰基]氨基]丁酸 CAS No. 81242-26-4](/img/structure/B1300955.png)

4-[[(4-甲氧基苯基)磺酰基]氨基]丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

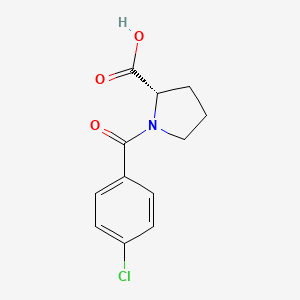

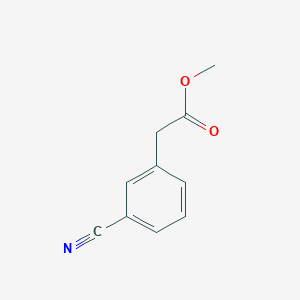

4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and processes that could be relevant to the synthesis and properties of similar sulfonamide compounds. For instance, the demethylation of 4-(4-methoxyphenyl)butanoic acid is a key step in the synthesis of LY518674, a compound that may share structural similarities with the compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, including demethylation, sulfonation, and reactions with various reagents. In the first paper, an organic solvent-free process is described for the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr, which is a mild and efficient method that avoids the use of phase transfer catalysis . The second paper discusses the removal of an undesired isomer in the synthesis of 4,4-bis(4-fluorophenyl) butanoic acid by sulfonation, which is a crucial step in obtaining the desired pharmaceutical intermediate . These methods could potentially be adapted for the synthesis of 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid.

Molecular Structure Analysis

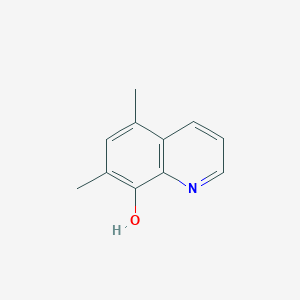

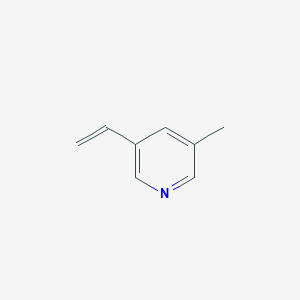

The molecular structure of 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid would likely include a methoxyphenyl group attached to a sulfonamide linkage, as well as a butanoic acid moiety. The papers provided do not directly analyze the molecular structure of this compound, but they do discuss related structures. For example, the fourth paper describes the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, which includes both a methoxy group and a sulfonamide linkage, similar to the target compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include methylation, sulfonation, diazo coupling, hydrolysis, and oxidation . These reactions are typical in the synthesis of complex organic molecules and could be relevant to the synthesis of 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid. The third paper describes the synthesis of a sulfonic acid derivative through a series of reactions, including sulfonation and diazo coupling, which could be analogous to reactions needed for the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid are not directly discussed in the provided papers. However, the properties of similar compounds can be inferred. For example, the first paper mentions that 4-(4-hydroxyphenyl)butanoic acid can be directly crystallized from the reaction mixture, indicating its solid-state and potential for crystallinity . The chemical properties such as reactivity and stability would be influenced by the presence of the methoxy, sulfonamide, and butanoic acid functional groups.

科学研究应用

抗氧化剂和抗炎剂

- 萝卜硫素,一种含有磺酰基的化合物,表现出一系列的生物活性,包括抗氧化、抗癌、抗炎和神经保护作用。它已被提议作为针对各种疾病的化学预防剂,突出了含磺酰基化合物在医药化学和制药应用中的潜力 (Kim & Park, 2016)(Kim & Park, 2016)。

抗肿瘤剂

- 磺胺类药物因其多种生物学特性而受到认可,包括抗肿瘤活性。Azevedo-Barbosa 等人 (2020) 的综述讨论了磺胺类药物的结构和功能多功能性,强调了它们在开发新的治疗剂中的重要作用 (Azevedo-Barbosa et al., 2020)。

环境应用

- Prasannamedha 和 Kumar (2020) 对磺胺甲恶唑的综述讨论了其环境影响和去除技术,强调了解决药物污染的重要性。这表明 4-[[(4-甲氧基苯基)磺酰基]氨基]丁酸在环境科学中的潜在研究应用,特别是在污染物的降解和去除方面 (Prasannamedha & Kumar, 2020)。

药物合成和药理学重要性

- 乙酰丙酸及其衍生物因其在药物合成中的作用而受到关注,展示了羧基和羰基官能团在医药化学中的效用。这表明结构相似的化合物,如 4-[[(4-甲氧基苯基)磺酰基]氨基]丁酸,在药物开发过程中具有相关性 (Zhang et al., 2021)。

属性

IUPAC Name |

4-[(4-methoxyphenyl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-17-9-4-6-10(7-5-9)18(15,16)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAPXZPMNOGTPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364668 |

Source

|

| Record name | 4-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid | |

CAS RN |

81242-26-4 |

Source

|

| Record name | 4-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1300900.png)